1-(3-methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-Methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of action
The compound contains a 1,2,3-triazole ring, which is a common feature in many bioactive molecules . Compounds with this structure often interact with various biological targets, but without specific studies on this compound, it’s hard to identify its primary targets.
Mode of action
The mode of action would depend on the specific biological target of the compound. For instance, some triazole compounds are known to inhibit certain enzymes, while others might interact with cell receptors . The exact mode of action for this compound would need to be determined experimentally.
Biochemical pathways
Again, without specific studies, it’s difficult to say which biochemical pathways this compound might affect. Triazole compounds are involved in a wide range of biological activities, so the affected pathways could be quite diverse .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. Some triazole compounds have demonstrated antimicrobial, anti-inflammatory, and anticancer activities .
Preparation Methods
The synthesis of 1-(3-methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring:
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Scientific Research Applications
1-(3-Methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as:
1-(4-Methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a different position of the methoxy group.
1-(3-Methoxyphenyl)-N-methyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a different alkyl group on the nitrogen.
1-(3-Methoxyphenyl)-N-propyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a different position of the pyridinyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and binding properties.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-propyl-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-9-20-18(24)16-17(13-7-10-19-11-8-13)23(22-21-16)14-5-4-6-15(12-14)25-2/h4-8,10-12H,3,9H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKJWNGVUBTXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)OC)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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